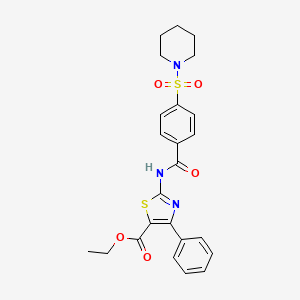

Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structural components include:

- Thiazole moiety : Contributes to various pharmacological effects.

- Piperidine sulfonamide : Enhances binding affinity and selectivity towards biological targets.

- Phenyl and carboxylate groups : May influence solubility and bioactivity.

Research indicates that compounds with thiazole structures often exhibit:

- Antimicrobial properties : Inhibition of bacterial growth through disruption of cell wall synthesis or function.

- Antitumor activity : Induction of apoptosis in cancer cells via interaction with specific cellular pathways.

- Neuroprotective effects : Potential modulation of neurotransmitter levels, particularly acetylcholine.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies demonstrate its effectiveness against various pathogens, as shown in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Effective against biofilm formation |

| Escherichia coli | 0.30 μg/mL | Exhibits bactericidal activity |

| Candida albicans | 0.15 μg/mL | Effective against fungal strains |

Antitumor Activity

The compound's antitumor effects have been evaluated in various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |

| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |

| MCF-7 (breast cancer) | <2.0 | Cell cycle arrest |

Case Studies and Research Findings

- Anticonvulsant Activity : A study highlighted that thiazole derivatives similar to the compound under investigation exhibited significant anticonvulsant properties, suggesting potential applications in treating epilepsy .

- Neuroprotective Effects : Research indicates that thiazole-based compounds can inhibit acetylcholinesterase (AChE), which may be beneficial in treating Alzheimer's disease by increasing acetylcholine levels .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications to the thiazole and phenyl rings significantly affect biological activity, emphasizing the importance of specific substituents for enhancing efficacy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with similar structures to ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate exhibit significant anticancer properties. For instance, the development of Poly(ADP-ribose) polymerase inhibitors has shown that modifications to the piperidine and thiazole moieties can enhance selectivity and potency against cancer cells, particularly those with BRCA mutations .

Case Study:

A study focused on synthesizing derivatives of thiazole-based compounds demonstrated their effectiveness in inhibiting cancer cell proliferation. The derivatives exhibited low nanomolar IC50 values, indicating strong potential for further development as therapeutic agents .

Antimicrobial Properties

2.1 Antibacterial and Antifungal Activity

Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. Research shows that these compounds can inhibit the growth of various bacterial strains, including resistant strains like MRSA.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μM) | Activity Type |

|---|---|---|

| Compound A | 53.45 | Bactericidal |

| Compound B | 106.91 | Fungicidal |

| Compound C | 48.33 | Bacteriostatic |

The most active derivatives have been shown to outperform standard antibiotics such as ciprofloxacin and norfloxacin .

Neurological Applications

3.1 Pain Management

The piperidine moiety in this compound suggests potential applications in pain management. Studies have indicated that similar sulfonamide derivatives can exhibit analgesic properties in various pain models.

Case Study:

In vivo studies demonstrated that derivatives with a piperidine structure showed significant analgesic effects comparable to established pain relievers when administered at specific dosages .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring and the piperidine sulfonamide group can lead to enhanced biological activity.

Data Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Thiazole ring substitution | Increased anticancer potency |

| Piperidine sulfonamide modification | Enhanced analgesic effects |

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis in aqueous NaOH yields the corresponding carboxylic acid (R COOH

), which can be further functionalized. -

Transesterification with methanol/H2

SO4

produces methyl esters, improving solubility for downstream applications.

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Ester Hydrolysis | 1M NaOH, 80°C, 4h | Carboxylic acid derivative |

| Transesterification | Methanol, H2 | |

| SO4 | ||

| , reflux | Methyl ester analog |

Sulfonamide Cleavage and Functionalization

The piperidinylsulfonyl group participates in:

-

Acid-Catalyzed Cleavage : Treatment with HBr/AcOH removes the sulfonamide group, yielding a free amine intermediate .

-

Nucleophilic Substitution : The sulfonamide’s sulfur atom reacts with electrophiles (e.g., alkyl halides) to form sulfones or sulfonamides with modified substituents .

Example Reaction :

R SO2 Piperidine+R XEt3N DMFR SO2 R +HX

Conditions: Triethylamine, DMF, 60°C, 12h .

Thiazole Ring Modifications

The thiazole core undergoes:

-

Electrophilic Aromatic Substitution : Bromination at the 4-phenyl group using NBS/AIBN introduces bromine for cross-coupling reactions .

-

Friedel-Crafts Acylation : The phenyl ring reacts with acetyl chloride/AlCl3

to install ketone groups, enhancing electronic diversity .

Notable Transformation :

Thiazole Ph+Br2FeBr3Thiazole Ph Br

Cross-Coupling Reactions

The compound’s aryl/heteroaryl groups enable metal-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) under Pd(PPh3

)4

catalysis to form biaryl systems. -

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, expanding pharmacological potential .

Optimized Protocol :

| Coupling Type | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3 | |||

| )4 | ||||

| K2 | ||||

| CO3 | ||||

| DME | 88 | |||

| Buchwald-Hartwig | Pd2 | |||

| (dba)3 | ||||

| Cs2 | ||||

| CO3 | ||||

| Toluene | 76 |

Cyclization and Heterocycle Formation

The amide and ester functionalities facilitate cyclization:

-

Microwave-Assisted Cyclization : Forms fused pyrimidine or oxazole rings under microwave irradiation (150°C, 20 min) .

-

Intramolecular Condensation : Produces tricyclic structures in the presence of POCl3

.

Mechanistic Pathway :

-

Activation of the amide carbonyl by POCl3

. -

Nucleophilic attack by the thiazole’s nitrogen, forming a six-membered ring.

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

Eigenschaften

IUPAC Name |

ethyl 4-phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-2-32-23(29)21-20(17-9-5-3-6-10-17)25-24(33-21)26-22(28)18-11-13-19(14-12-18)34(30,31)27-15-7-4-8-16-27/h3,5-6,9-14H,2,4,7-8,15-16H2,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCHOVNPTGVERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.